N-(2,5-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-4-27-21(17-12-23-18-8-6-5-7-16(17)18)25-26-22(27)29-13-20(28)24-19-11-14(2)9-10-15(19)3/h5-12,23H,4,13H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPRAOSGZFHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety linked to a triazole ring and a thioacetamide group. Its molecular formula is , with a molecular weight of approximately 372.50 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds containing indole and triazole moieties. For instance, derivatives of indole have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several fungal pathogens like Candida species. The incorporation of the thioacetamide group may enhance the lipophilicity and bioavailability of the compound, potentially improving its antimicrobial efficacy.
Case Study:
A study conducted by researchers synthesized several thiazole derivatives with indole structures and tested their antimicrobial properties. Compounds demonstrated promising activity against resistant strains of S. aureus and Candida auris, suggesting that modifications to the indole structure can yield effective antimicrobial agents .
Anticancer Activity
The anticancer properties of compounds similar to this compound have been explored extensively. The presence of the indole and triazole rings is often associated with significant cytotoxic effects against various cancer cell lines.
Research Findings:
In vitro studies have shown that certain indole-triazole compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma). The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the phenyl ring significantly influence biological activity. For instance:
- Dimethyl substitutions at positions 2 and 5 on the phenyl ring enhance lipophilicity and improve cellular uptake.
- Thioether linkages contribute to increased stability and reactivity towards biological targets.
Table 1 summarizes key findings related to structural modifications and their impact on biological activity:
Scientific Research Applications
Anticancer Research
Mechanism of Action : The compound exhibits promising anticancer properties through various mechanisms, including the inhibition of specific cancer cell line growth. Studies have shown that derivatives of triazole compounds can selectively target cancer cells while sparing normal cells. For instance, compounds similar to N-(2,5-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have been evaluated for their cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer), HEPG2 (liver cancer), and K562 (leukemia) with IC50 values indicating potent activity .
Case Studies :
- Zhang et al. Study : This study synthesized several triazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. One derivative exhibited an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard chemotherapeutics .
- El-Din et al. Research : This investigation focused on the antiproliferative effects of triazole-based compounds against NCI-H58 human cancer cell lines. The most effective compound demonstrated IC50 values below 1 µM across multiple cancer types .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been used in treating various infections.
Research Findings :
- Antifungal Efficacy : Compounds similar to this triazole derivative have shown significant antifungal activity against strains such as Candida albicans and Aspergillus species. The mechanism often involves disruption of ergosterol synthesis in fungal cell membranes .
- Bacterial Inhibition : Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with their metabolic pathways.
Neuropharmacology
Recent investigations into the neuropharmacological effects of this compound suggest potential applications in treating neurodegenerative diseases.
Mechanisms Explored :
- Neuroprotective Effects : Some studies have indicated that triazole derivatives may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Case Studies in Neurodegeneration : Research has shown that certain triazole compounds can improve cognitive functions in animal models of Alzheimer’s disease by enhancing synaptic plasticity and reducing amyloid-beta plaque formation.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on triazole core type, substituents, and functional groups. Key comparisons are outlined below:
Core Heterocycle and Substituent Variations
Key Observations :
- Triazole Core : The 1,2,4-triazole derivatives (main compound and ) exhibit greater steric flexibility compared to 1,2,3-triazoles (e.g., 6m ), which may influence binding pocket compatibility in biological targets.
- Functional Groups : Thioacetamide linkages (main compound and ) improve metabolic stability over oxygen-based acetamides (e.g., 6m ), while sulfonamides (compound 41 ) offer stronger electron-withdrawing effects.
Spectroscopic and Physicochemical Properties
*Calculated using ChemDraw.
Insights :
- Nitro-substituted analogs (6b, 6c ) exhibit downfield NMR shifts for triazole protons (~8.36–8.40 ppm) due to electron-withdrawing effects, whereas the main compound’s indole moiety may upfield-shift aromatic protons.
- The main compound’s predicted logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility better than bulkier analogs like compound 41 (logP ~5.3).
Q & A
Q. What experimental adjustments resolve low reproducibility in Cu-catalyzed cycloaddition yields?
- Methodological Answer :
- Oxygen-Free Conditions : Use Schlenk lines to prevent Cu(II) → Cu(I) oxidation.
- Catalyst Freshness : Prepare Cu(OAc)₂ solutions immediately before use.
- Solvent Dehydration : Dry t-BuOH over molecular sieves to avoid hydrolysis .
Methodological Tables
Q. Table 1: Key Spectral Signatures for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Amide C=O | 1670–1682 | - | ~165.0 |
| Triazole C-S | 1254–1275 | - | ~61.6 (OCH₂) |
| Indole NH | 3262–3302 | 10.79 (s, 1H) | - |
| Data compiled from |
Q. Table 2: Solvent Optimization for Cycloaddition Reactions
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| t-BuOH:H₂O (3:1) | 85–92 | 6–8 |
| DMF:H₂O (1:1) | 72–78 | 10–12 |
| EtOH | 65–70 | 12–14 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
